ethyl 4-[(9H-xanthen-9-ylcarbonyl)amino]benzoate
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Overview
Description
ETHYL 4-(9H-XANTHENE-9-AMIDO)BENZOATE: is a synthetic organic compound with the molecular formula C22H19NO3 . It is a derivative of xanthene, a class of organic compounds known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(9H-XANTHENE-9-AMIDO)BENZOATE typically involves the reaction of 9H-xanthene-9-amine with ethyl 4-bromobenzoate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) . The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for ETHYL 4-(9H-XANTHENE-9-AMIDO)BENZOATE may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-(9H-XANTHENE-9-AMIDO)BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like or , leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as or , resulting in the formation of alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Potassium carbonate in dimethylformamide (DMF).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Amides or thiol derivatives.
Scientific Research Applications
ETHYL 4-(9H-XANTHENE-9-AMIDO)BENZOATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes and fluorescent markers for various applications.
Mechanism of Action
The mechanism of action of ETHYL 4-(9H-XANTHENE-9-AMIDO)BENZOATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
ETHYL 4-(9H-XANTHENE-9-AMIDO)BENZOATE can be compared with other similar compounds, such as:
- METHYL 2-METHYL-9H-XANTHENE-9-YLCARBAMATE
- METHYL 2-CHLORO-9H-XANTHENE-9-YLCARBAMATE
- METHYL 3-OXO-2-(9H-XANTHENE-9-YL)BUTANOATE
These compounds share a similar xanthene core structure but differ in their functional groups, leading to variations in their chemical properties and biological activities. ETHYL 4-(9H-XANTHENE-9-AMIDO)BENZOATE is unique due to its specific amido and benzoate groups, which contribute to its distinct reactivity and applications .
Properties
Molecular Formula |
C23H19NO4 |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
ethyl 4-(9H-xanthene-9-carbonylamino)benzoate |
InChI |
InChI=1S/C23H19NO4/c1-2-27-23(26)15-11-13-16(14-12-15)24-22(25)21-17-7-3-5-9-19(17)28-20-10-6-4-8-18(20)21/h3-14,21H,2H2,1H3,(H,24,25) |
InChI Key |
JSOKAICWJNVDPT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 |
Origin of Product |
United States |
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